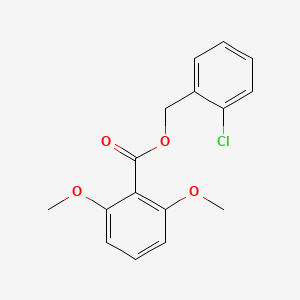
2-chlorobenzyl 2,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chlorobenzyl 2,6-dimethoxybenzoate: is an organic compound with the molecular formula C16H15ClO4 It is a derivative of benzoic acid and is characterized by the presence of a 2-chlorobenzyl group and two methoxy groups attached to the benzoate structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzyl 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,6-dimethoxybenzoic acid+2-chlorobenzyl alcoholacid catalyst2-chlorobenzyl 2,6-dimethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2-chlorobenzyl alcohol derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry: 2-chlorobenzyl 2,6-dimethoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of ester-containing molecules.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could reveal new uses in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavorings, and polymer additives. Its unique structural features make it a valuable component in various formulations.
作用机制
The mechanism of action of 2-chlorobenzyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the ester bond can be hydrolyzed under acidic or basic conditions, releasing the corresponding acid and alcohol. In biological systems, esterases may catalyze the hydrolysis of the ester bond, leading to the formation of active metabolites.
相似化合物的比较
2-chlorobenzyl benzoate: Similar structure but lacks the methoxy groups.
2,6-dimethoxybenzoic acid: Similar structure but lacks the chlorobenzyl group.
2-chlorobenzyl 4-methoxybenzoate: Similar structure with one methoxy group instead of two.
Uniqueness: 2-chlorobenzyl 2,6-dimethoxybenzoate is unique due to the presence of both the 2-chlorobenzyl group and two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
(2-chlorophenyl)methyl 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-8-5-9-14(20-2)15(13)16(18)21-10-11-6-3-4-7-12(11)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNERXYMLOIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
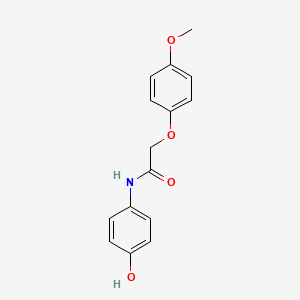
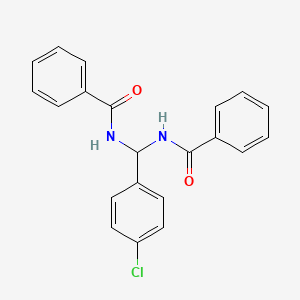
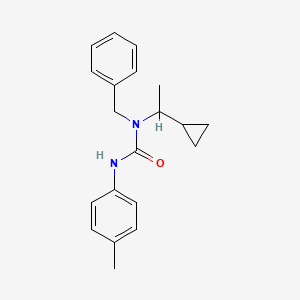
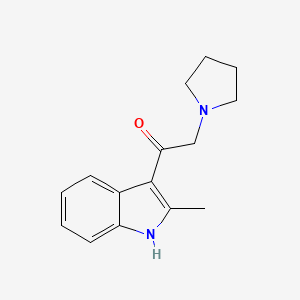
![1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
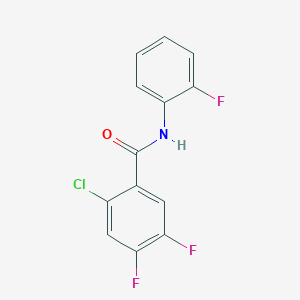
![4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141539.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
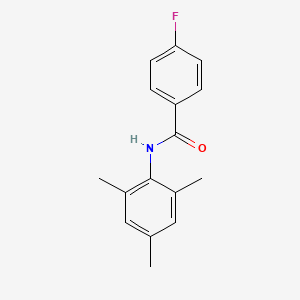
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)
![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
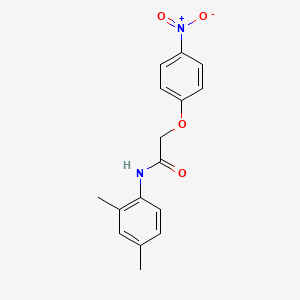
![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
